(1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol
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Overview
Description
(1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol is an organic compound with a complex structure featuring a cyclohexene ring substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)ethanol
- (1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)propane
Uniqueness
(1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of methyl and phenyl groups on the cyclohexene ring makes it particularly versatile for various chemical transformations and applications.
Properties
CAS No. |
821798-66-7 |
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Molecular Formula |
C21H24O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1,6-dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C21H24O/c1-16-13-19(17-9-5-3-6-10-17)20(14-21(16,2)15-22)18-11-7-4-8-12-18/h3-12,16,22H,13-15H2,1-2H3 |
InChI Key |
OPBXXBBXXFFMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(CC1(C)CO)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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